molecular formula C11H20N2O4 B6193185 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid CAS No. 1189435-14-0

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid

Cat. No.: B6193185
CAS No.: 1189435-14-0
M. Wt: 244.29 g/mol
InChI Key: DKNNPBSTUKJQAG-UHFFFAOYSA-N
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Description

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is an organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the protection of amine groups due to the stability and ease of removal of the Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid typically involves the protection of the amine group in piperazine with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactor systems allows for better control over reaction conditions and can lead to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms such as alcohols.

    Substitution: Free amine after Boc deprotection.

Scientific Research Applications

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. The Boc group can be removed under acidic conditions, regenerating the free amine. This process is facilitated by the resonance stabilization of the carbonyl group and the formation of a stable tert-butyl carbocation during deprotection .

Comparison with Similar Compounds

Similar Compounds

    N-tert-butoxycarbonyl-4-aminobutyric acid: Another compound with a Boc-protected amine group.

    N-tert-butoxycarbonyl-2-aminoethanol: A Boc-protected amino alcohol.

    N-tert-butoxycarbonyl-1,4-diaminobutane: A Boc-protected diamine.

Uniqueness

4-[(tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylic acid is unique due to its piperazine ring structure, which provides additional stability and versatility in synthetic applications compared to linear Boc-protected amines .

Properties

CAS No.

1189435-14-0

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-5-12-11(4,7-13)8(14)15/h12H,5-7H2,1-4H3,(H,14,15)

InChI Key

DKNNPBSTUKJQAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(CCN1)C(=O)OC(C)(C)C)C(=O)O

Purity

95

Origin of Product

United States

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